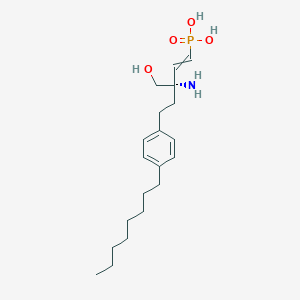
(S)-FTY-720 Vinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-FTY-720 Vinylphosphonate is a complex organophosphorus compound with the molecular formula C20H34NO4P and a molecular weight of 383.469 This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and a long alkyl chain attached to a phenyl ring
Preparation Methods
The synthesis of phosphonic acid, P-[(1E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]- can be achieved through several synthetic routes. One common method involves the reaction of a phosphonic acid derivative with an appropriate amine and aldehyde under controlled conditions. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. These methods often incorporate advanced techniques like microwave-assisted synthesis and high-throughput screening to identify the most effective reaction parameters .
Chemical Reactions Analysis
(S)-FTY-720 Vinylphosphonate undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically targets the hydroxymethyl group, converting it into a carboxyl group.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often focus on the amino group, converting it into a primary amine.
Substitution: Substitution reactions involve the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the amino group yields a primary amine .
Scientific Research Applications
(S)-FTY-720 Vinylphosphonate has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine: Phosphonic acid derivatives are explored for their potential therapeutic applications, including antiviral and antibacterial activities. The compound’s ability to mimic naturally occurring biomolecules makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used as a chelating agent and scale inhibitor in water treatment processes.
Mechanism of Action
The mechanism of action of phosphonic acid, P-[(1E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]- involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, the compound may inhibit the activity of specific enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
(S)-FTY-720 Vinylphosphonate can be compared with other similar compounds, such as:
Phosphorous acid (H3PO3): Unlike phosphonic acid, phosphorous acid has a simpler structure and different chemical properties. It is commonly used as a reducing agent and in the synthesis of phosphonates.
Aminomethylphosphonic acid: This compound shares the phosphonic acid backbone but has a different substituent pattern. It is used in various industrial applications, including water treatment and agriculture.
Phosphonic acid derivatives: Various derivatives of phosphonic acid, such as bisphosphonates, are used in medicine for their ability to inhibit bone resorption and treat osteoporosis.
Properties
IUPAC Name |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQUROWPKWKDNA-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(C=CP(=O)(O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

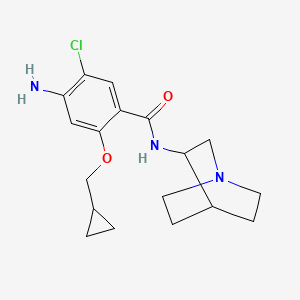


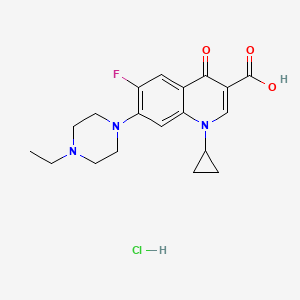
![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)
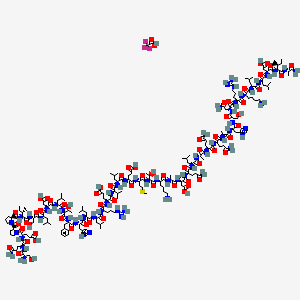
![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)
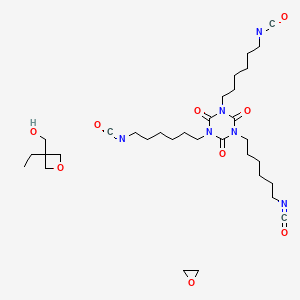
![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)
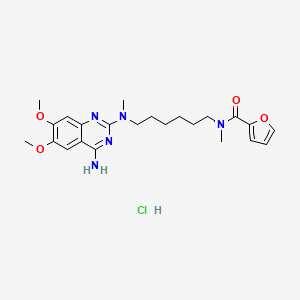
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)
